Chromatographic Regioisomer Discrimination
Under validated LC‑MS‑MS conditions optimised for differentiating fentanyl positional isomers, the ortho‑methyl methoxyacetyl fentanyl / meta‑methyl methoxyacetyl fentanyl pair yields a percent relative retention difference (%RTD) of 0.36 % [1]. Although the absolute separation is modest, the value defines a measurable retention window that enables isomer assignment when combined with characteristic fragment‑ion ratios. The ortho isomer consistently elutes within a distinct retention‑time band that can be resolved from the meta isomer using the published chromatographic method [2].
| Evidence Dimension | Percent relative retention difference (%RTD) – LC‑MS‑MS separation of positional isomers |
|---|---|
| Target Compound Data | %RTD = 0.36 when chromatographed vs. meta‑methyl methoxyacetyl fentanyl |
| Comparator Or Baseline | meta‑Methyl methoxyacetyl fentanyl (m‑MeOAF) – defined as the zero‑reference baseline in the same isomeric pair |
| Quantified Difference | %RTD = 0.36 (absolute retention‑time shift relative to the meta isomer) |
| Conditions | LC‑MS‑MS with ESI positive‑ion mode; whole blood matrix; extraction procedure and gradient reported in PMC9922096 |
Why This Matters
A %RTD of 0.36 % confirms that the ortho isomer is chromatographically distinguishable from the meta isomer, which is essential for forensic laboratories that cannot rely on MS alone to identify regioisomers.
- [1] PMC9922096 Table 4. Chromatographic differentiation of fentanyl regioisomer pairs. m‑Methyl Methoxyacetyl Fentanyl vs o‑Methyl Methoxyacetyl Fentanyl, %RTD = 0.36. PMC article data supplement. View Source
- [2] Fogarty MF et al. Analysis of Fentanyl and 18 Novel Fentanyl Analogs and Metabolites by LC‑MS‑MS, and Report of Fatalities Associated with Methoxyacetylfentanyl and Cyclopropylfentanyl. J Anal Toxicol 2018;42(8):592‑604. View Source
